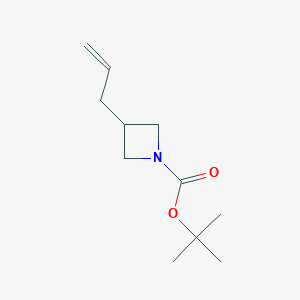
1-Boc-3-allylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-allylazetidine, also known as tert-Butyl 3-allylazetidine-1-carboxylate, is a chemical compound with the molecular formula C11H19NO2 . It has a molecular weight of 197.28 . The compound is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a four-membered azetidine ring with an allyl group and a tert-butoxycarbonyl (Boc) group attached .
Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid . It has a molecular weight of 197.28 . The compound should be stored in a refrigerator .
Scientific Research Applications
1. Synthesis of Histidine-Containing Peptides
1-Boc-3-allylazetidine has been used in the synthesis of histidine-containing peptides, particularly in the context of human growth hormone studies. The Boc group, as a protecting group, plays a crucial role in the efficient synthesis of these peptides (Yamashiro, Blake, & Li, 1972).
2. Application in Photocatalysis
The compound has relevance in photocatalysis, specifically in the modification and application of photocatalysts like (BiO)2CO3 (BOC). While this specific application does not involve this compound directly, it showcases the versatility of BOC-related compounds in various scientific fields including healthcare and supercapacitors (Ni, Sun, Zhang, & Dong, 2016).
3. Chiral Auxiliaries in Asymmetric Synthesis
This compound derivatives, such as N-Boc-1,3-oxazolidines, have been employed as chiral auxiliaries in asymmetric synthesis. They aid in the stereoselective transformation of adjacent prostereogenic C=C or C=O bonds, demonstrating the importance of the Boc group in these chemical transformations (Agami & Couty, 2004).
4. Regioselective N(τ)-Allylation of Histidine Derivatives
Protected N(τ)-allylhistidine, using the Boc group, has been synthesized through a direct regioselective allylation process. This highlights the role of Boc-protected compounds in facilitating selective chemical reactions in peptide synthesis (Halland, 2012).
5. Catalysis and Chemical Modifications
This compound derivatives are used in catalysis, as evidenced in the efficient allylation of isatins and N-tert-butyloxycarbonylamido sulfones. This showcases the compound's role in producing multifunctional compounds valuable in the synthesis of natural products and bioactive compounds (Ghosh et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-prop-2-enylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-6-9-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVSFSWUHOREJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

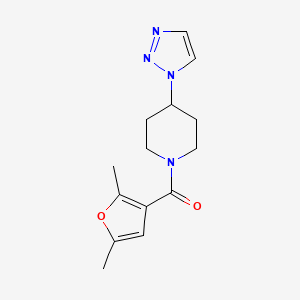

![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2462743.png)

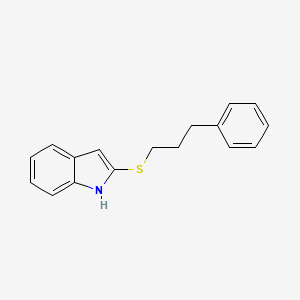
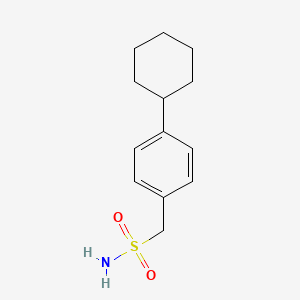
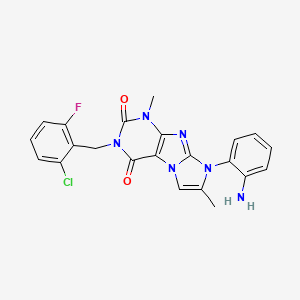
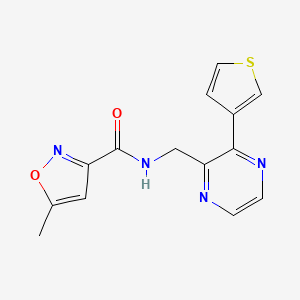
![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2462753.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2462754.png)
![[1-(4-Bromo-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2462755.png)

